molecular formula C11H10N2O3 B2726811 N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 135401-63-7

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2726811
CAS No.: 135401-63-7
M. Wt: 218.212
InChI Key: IVTOZDOYMPRXJL-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C11H10N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound features a cyclopropyl group, a furan ring, and an isoxazole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another efficient method reported by Bulanov et al. (2017) is a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and catalyst-free methods suggests potential for scalable and eco-friendly industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways . Additionally, it may interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of a cyclopropyl group, a furan ring, and an isoxazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(12-7-3-4-7)8-6-10(16-13-8)9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTOZDOYMPRXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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